molecular formula C23H15ClN2O2 B187877 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 58221-90-2

6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No. B187877
CAS RN: 58221-90-2
M. Wt: 386.8 g/mol
InChI Key: IXEMIDNPWNMESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as CMA, is a synthetic compound that belongs to the family of naphthoquinone derivatives. CMA has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is not fully understood. However, studies have suggested that 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.

Biochemical And Physiological Effects

6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been reported to exhibit various biochemical and physiological effects. Studies have shown that 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione induces cell cycle arrest and apoptosis in cancer cells. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been reported to inhibit the growth of various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits several advantages for lab experiments. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a synthetic compound, which allows for easy and reproducible synthesis. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is also stable under various experimental conditions, making it suitable for in vitro and in vivo studies. However, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has some limitations for lab experiments. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is insoluble in water, which limits its use in aqueous-based assays. Additionally, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits low bioavailability, which may limit its therapeutic potential.

Future Directions

Several future directions can be explored for 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione. Further studies are needed to elucidate the mechanism of action of 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione and its potential therapeutic applications in various diseases. Studies can also be conducted to improve the bioavailability of 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione and to develop novel formulations for its delivery. Additionally, studies can be conducted to investigate the potential synergistic effects of 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione with other compounds.
Conclusion:
In conclusion, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a synthetic compound that exhibits potential therapeutic applications in various diseases. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits potent anticancer, anti-inflammatory, antibacterial, and antifungal activities. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione modulates various signaling pathways and inhibits the activity of topoisomerase II. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits several advantages for lab experiments, including easy synthesis and stability. However, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has some limitations, including low bioavailability and insolubility in water. Several future directions can be explored for 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, including elucidating its mechanism of action, improving its bioavailability, and investigating its potential synergistic effects with other compounds.

Synthesis Methods

6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be synthesized by the condensation reaction of 3-chloroaniline and 3-methyl-1,4-naphthoquinone in the presence of a catalyst. The reaction yields 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione as a yellow solid with a melting point of 250-252°C.

Scientific Research Applications

6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Studies have shown that 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been reported to exhibit antibacterial and antifungal activities.

properties

CAS RN

58221-90-2

Product Name

6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Molecular Formula

C23H15ClN2O2

Molecular Weight

386.8 g/mol

IUPAC Name

10-(3-chloroanilino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

InChI

InChI=1S/C23H15ClN2O2/c1-26-19-10-9-18(25-14-6-4-5-13(24)11-14)22-21(19)17(12-20(26)27)15-7-2-3-8-16(15)23(22)28/h2-12,25H,1H3

InChI Key

IXEMIDNPWNMESH-UHFFFAOYSA-N

SMILES

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=CC(=CC=C5)Cl

Canonical SMILES

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=CC(=CC=C5)Cl

Other CAS RN

58221-90-2

Origin of Product

United States

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